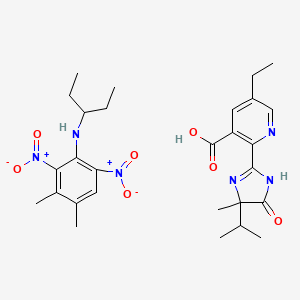
Pursuit Plus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pursuit Plus: is a herbicide used primarily in agricultural settings to control a wide range of weeds. It contains two active ingredients: imazethapyr and pendimethalin . Imazethapyr is a member of the imidazolinone family, while pendimethalin belongs to the dinitroaniline class of herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Both imazethapyr and pendimethalin can undergo oxidation reactions under specific conditions.
Reduction: These compounds can also be reduced, although this is less common in practical applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of imazethapyr can lead to the formation of carboxylic acids .
Aplicaciones Científicas De Investigación
Chemistry: : Pursuit Plus is used in research to study the mechanisms of herbicide action and resistance in plants . Biology : It is employed to investigate the effects of herbicides on plant physiology and development . Medicine : While not directly used in medicine, the study of its components can provide insights into similar biochemical pathways in humans . Industry : this compound is widely used in agriculture to control weeds, improving crop yields and reducing the need for manual weeding .
Mecanismo De Acción
Imazethapyr: : This compound inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and plant growth . Pendimethalin : It disrupts cell division by inhibiting microtubule formation, preventing the proper alignment and separation of chromosomes during mitosis .
Comparación Con Compuestos Similares
Similar Compounds
Imazapyr: Another imidazolinone herbicide with a similar mode of action to imazethapyr.
Trifluralin: A dinitroaniline herbicide similar to pendimethalin but with different application methods and spectrum of activity.
Uniqueness
Propiedades
Número CAS |
114655-67-3 |
|---|---|
Fórmula molecular |
C28H38N6O7 |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O3.C13H19N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7,10,14H,5-6H2,1-4H3 |
Clave InChI |
ISGYXDUVKFGGFM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
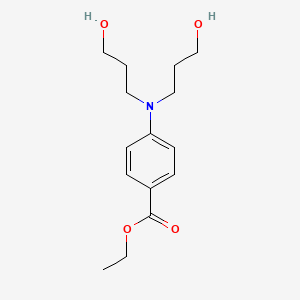
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

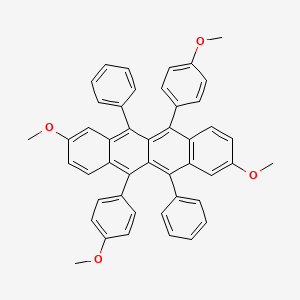
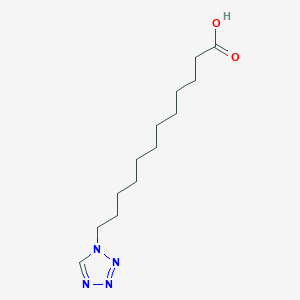
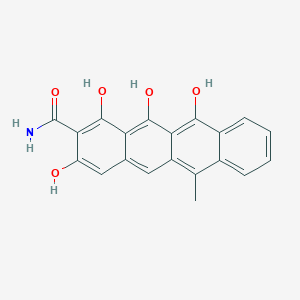
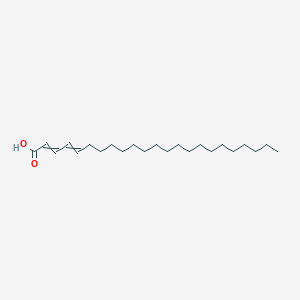
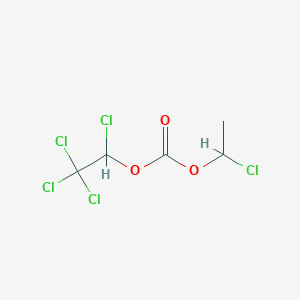
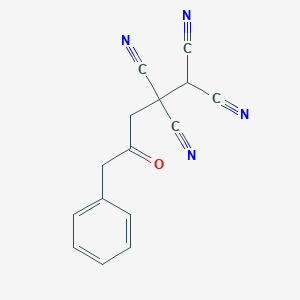
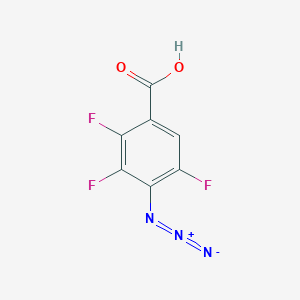
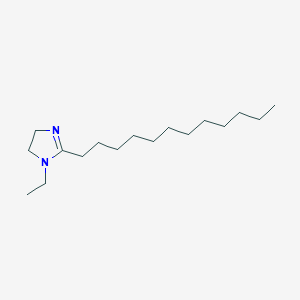
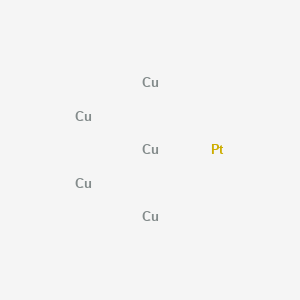
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
